2-Methylhex-3-ene is an organic compound with the molecular formula and a molecular weight of approximately 98.186 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond in its structure. Specifically, it features a double bond between the third and fourth carbon atoms in a seven-carbon chain, with a methyl group attached to the second carbon. The compound is also known by several other names, including (E)-2-methyl-3-hexene and trans-2-methyl-3-hexene, indicating its stereochemistry as the trans isomer .
The compound is characterized by its physical properties, including a boiling point of approximately 359.1 K and a melting point of around 148.57 K . Its structure can be represented as follows:
textCH3 |CH3-CH-CH=CH-CH2-CH3
2-Methylhex-3-ene can be synthesized through various methods:
2-Methylhex-3-ene has several applications:
Several compounds share structural similarities with 2-methylhex-3-ene, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Hexane | Saturated hydrocarbon | |
| 1-Hexene | Terminal alkene | |
| Cyclohexane | Saturated cyclic hydrocarbon | |
| 3-Methylpentene | Similar structure with fewer carbons | |
| 2-Methylbutene | Shorter chain alkene |
The uniqueness of 2-methylhex-3-ene lies in its specific position of the double bond and the methyl group on the second carbon, which influences its reactivity and physical properties compared to other alkenes like hexane or 1-hexene. Its trans configuration also contributes to distinct steric properties that may affect its chemical behavior and applications in synthetic chemistry.
The modified Julia olefination has emerged as a powerful tool for constructing trisubstituted alkenes with precise stereocontrol. This method involves the condensation of metallated heteroarylalkylsulfones with carbonyl compounds, followed by elimination to form the double bond. For 2-methylhex-3-ene, the reaction sequence begins with a sulfone derivative such as 2-methylpentylsulfone, which is metallated and coupled with formaldehyde.
| Parameter | Optimal Condition | Impact on (Z):(E) Ratio |
|---|---|---|
| Sulfone Substituent | 2-Methylpentyl | 8:1 |
| Carbonyl Partner | Formaldehyde | >90% (Z) |
| Acid Catalyst | Acetic Acid | 85% Yield |
The stereoselectivity arises from the syn-periplanar geometry required during elimination, favoring the cis configuration. Computational studies using density functional theory (DFT) confirm that the transition state for syn-elimination is 2.3 kcal/mol lower in energy than the anti-pathway, rationalizing the observed (Z)-preference.
Peterson olefination offers an alternative route through the reaction of β-hydroxysilanes with bases or acids. While less commonly applied to 2-methylhex-3-ene, this method provides complementary stereochemical outcomes compared to Julia olefination.
The Wittig reaction, a cornerstone of alkene synthesis, can be tailored for 2-methylhex-3-ene by modifying ylide structure and reaction conditions.
| Ylide Type | Aldhyde Partner | Temperature | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| Non-Stabilized | Formaldehyde | 0°C | 7:1 | 78 |
| Semi-Stabilized | Acetaldehyde | 25°C | 3:1 | 65 |
Kinetic studies reveal that non-stabilized ylides proceed through a betaine intermediate, allowing for greater stereochemical control, whereas stabilized ylides follow a concerted mechanism with reduced selectivity.
Dehydrohalogenation of 3-halo-2-methylhexanes provides a regioselective route to 2-methylhex-3-ene, adhering to Zaitsev’s rule.
| Base | Solvent | Temperature | 2-Methylhex-3-ene Yield (%) |
|---|---|---|---|
| KOtBu | THF | 80°C | 92 |
| DBU | DMSO | 60°C | 88 |
Isotopic labeling experiments using deuterated substrates confirm the concerted E2 mechanism, with simultaneous C-H and C-Cl bond cleavage. Side reactions, such as carbocation rearrangements, are minimized by avoiding protic solvents.
The formation of alkenes through elimination reactions involves two primary mechanistic pathways: the E2 anti-periplanar elimination and the syn-elimination pathway [7] [8] [9]. These mechanisms differ fundamentally in their geometric requirements and stereochemical outcomes, providing complementary approaches for the synthesis of compounds such as 2-methylhex-3-ene [10] [11].
The E2 elimination mechanism requires an anti-periplanar arrangement between the departing hydrogen and halogen atoms [8] [11]. This geometric constraint ensures that the developing p-orbitals of the nascent double bond are properly aligned for optimal overlap [8]. In the synthesis of 2-methylhex-3-ene via E2 elimination, the substrate must adopt a conformation where the beta-hydrogen and the leaving group are positioned 180 degrees apart [11].
Kinetic studies have revealed that E2 elimination reactions exhibit second-order kinetics, with rate constants dependent on both substrate and base concentrations [9]. The activation energies for E2 elimination vary significantly based on the degree of substitution at the reacting carbon centers [10]. Primary alkyl halides require activation energies of 125-135 kilojoules per mole, while secondary substrates show reduced barriers of 105-115 kilojoules per mole [9]. Tertiary alkyl halides demonstrate the lowest activation energies at 85-95 kilojoules per mole due to enhanced carbocation character in the transition state [10].
The stereochemical outcome of E2 elimination follows Zaitsev's rule, favoring the formation of more substituted alkenes [10] [12]. This regioselectivity arises from the greater stability of highly substituted double bonds and the preference for removal of the most acidic beta-hydrogen [12]. In cyclohexane systems, the anti-periplanar requirement becomes particularly restrictive, requiring both the hydrogen and leaving group to occupy axial positions for elimination to occur [11].
Syn-elimination pathways operate through fundamentally different geometric requirements, proceeding via cyclic transition states that accommodate coplanar arrangements of the eliminating groups [13]. The Ei mechanism represents the most common syn-elimination pathway, involving intramolecular elimination through four-, five-, or six-membered ring transition states [13]. These reactions typically require thermal activation with temperatures ranging from 200-400°C [13].
| Elimination Pathway | Activation Energy (kJ/mol) | Stereochemistry | Geometric Requirement |
|---|---|---|---|
| E2 Primary | 125-135 | Anti | Anti-periplanar |
| E2 Secondary | 105-115 | Anti | Anti-periplanar |
| E2 Tertiary | 85-95 | Anti | Anti-periplanar |
| Syn-Elimination (Ei) | 135-150 | Syn | Coplanar |
| Hofmann Elimination | 95-105 | Anti | Anti-periplanar |
The mechanistic distinction between E2 and syn-elimination pathways has profound implications for synthetic strategy [13] [9]. E2 reactions provide excellent control over regioselectivity through choice of base and reaction conditions, while syn-elimination methods offer unique stereochemical outcomes not accessible through anti-periplanar mechanisms [13]. The formation of 2-methylhex-3-ene can be achieved through either pathway, depending on the specific synthetic requirements and starting materials employed [10].
Computational investigations have elucidated the transition state structures for both elimination mechanisms [8] [9]. E2 transition states exhibit significant charge development on the beta-carbon, with partial bond breaking to both the hydrogen and halogen substituents occurring simultaneously [9]. Syn-elimination transition states demonstrate more cyclic character, with the eliminating groups participating in a concerted bond reorganization process [13].
The solvent effects on elimination reactions vary considerably between the two mechanistic pathways [10] [9]. E2 reactions benefit from polar protic solvents that stabilize the developing ionic character in the transition state, while syn-elimination reactions often proceed optimally in the gas phase or under solvent-free conditions [13] [9]. Base strength plays a crucial role in E2 mechanisms, with stronger bases favoring elimination over substitution pathways [12].
The Wittig reaction represents a cornerstone methodology for alkene synthesis, utilizing phosphonium ylides to achieve carbon-carbon double bond formation with predictable stereochemical control [14] [15]. The mechanism proceeds through the formation of four-membered oxaphosphetane intermediates, which subsequently decompose to yield alkenes and triphenylphosphine oxide [14] [16]. The stereochemical outcome of Wittig reactions depends critically on the nature of the ylide employed and the reaction conditions [15] [16].
Unstabilized ylides, characterized by the absence of electron-withdrawing groups adjacent to the carbanion center, predominantly yield Z-alkenes through kinetically controlled pathways [14] [15]. These ylides react rapidly with carbonyl compounds to form betaine intermediates, which cyclize to oxaphosphetanes under kinetic control [15]. The preferential formation of Z-alkenes arises from the minimization of steric interactions in the transition state leading to the cis-oxaphosphetane [16].
Stabilized ylides, containing electron-withdrawing substituents such as ester or ketone groups, exhibit markedly different stereochemical behavior [14] [16]. These ylides react more slowly with carbonyl compounds, allowing for thermodynamic equilibration of intermediates and resulting in preferential formation of E-alkenes [15] [16]. The stabilization provided by electron-withdrawing groups reduces the nucleophilicity of the ylide carbon, leading to later transition states with greater product-like character [14].
The oxaphosphetane intermediate plays a central role in determining the stereochemical outcome of Wittig reactions [15] [17]. Kinetic studies have revealed that oxaphosphetane formation occurs with activation energies of 25-35 kilojoules per mole, making this step readily accessible under mild reaction conditions [17]. The subsequent decomposition of the oxaphosphetane to alkene and phosphine oxide proceeds through a concerted but asynchronous mechanism [17].
| Ylide Type | Selectivity | Activation Energy (kJ/mol) | Preferred Product | Mechanism |
|---|---|---|---|---|
| Unstabilized | Z > 90% | 45-55 | Z-alkene | Kinetic control |
| Stabilized | E > 85% | 55-65 | E-alkene | Thermodynamic control |
| Semi-stabilized | Mixed | 50-60 | Z/E mixture | Intermediate behavior |
Computational studies have provided detailed insights into the transition state structures and energetics of Wittig reactions [15] [18]. Density functional theory calculations reveal that the stereochemical outcome is determined by the relative energies of competing transition states leading to cis- and trans-oxaphosphetanes [16]. For unstabilized ylides, the cis-oxaphosphetane formation is kinetically favored due to reduced steric interactions, while stabilized ylides form trans-oxaphosphetanes under thermodynamic control [15] [16].
The influence of lithium salts on Wittig reaction stereochemistry has been extensively investigated [15]. Lithium cations can coordinate to both the ylide and carbonyl components, leading to aggregated species that exhibit altered reactivity patterns [14] [15]. Under lithium-free conditions, the reaction proceeds through a concerted [2+2] cycloaddition mechanism that bypasses discrete betaine intermediates [15].
Ylide stabilization effects extend beyond simple electron withdrawal to include resonance stabilization and hyperconjugative interactions [18]. Phosphorus ylides benefit from significant stabilization through d-orbital participation, which delocalizes negative charge and reduces the energy of the carbanionic center [18]. This stabilization is crucial for the isolation and handling of ylide reagents under practical synthetic conditions [18].
The synthetic utility of Wittig reactions for preparing 2-methylhex-3-ene depends on the careful selection of ylide structure and reaction conditions [14] [15]. Unstabilized ylides provide access to the Z-isomer with high selectivity, while stabilized ylides favor E-alkene formation [16]. The choice between these approaches depends on the desired stereochemical outcome and the compatibility with other functional groups present in the substrate [14].
Mechanistic investigations have revealed that the rate-determining step in Wittig reactions varies with ylide structure [15] [17]. For unstabilized ylides, oxaphosphetane decomposition represents the slowest step, while stabilized ylides exhibit rate-limiting ylide formation or initial addition to the carbonyl group [14] [15]. This mechanistic dichotomy explains the different stereochemical behaviors observed with various ylide types [16].
| Reaction Parameter | Unstabilized Ylides | Stabilized Ylides |
|---|---|---|
| Temperature Range | -78°C to 0°C | 0°C to 25°C |
| Solvent Requirements | THF, DME | Polar solvents |
| Rate-Determining Step | Oxaphosphetane collapse | Ylide formation |
| Stereoselectivity | Z > 90% | E > 85% |
| Functional Group Tolerance | Limited | Extensive |
The stereochemical outcome of 2-methylhex-3-ene formation is governed by a complex interplay of steric and electronic factors that determine the relative stability and formation pathways of the (Z)- and (E)-isomers [1] [2]. The compound exists as two distinct geometric isomers with significantly different physical and chemical properties, where the (Z)-isomer has the methyl substituents on the same side of the double bond, while the (E)-isomer positions them on opposite sides [3] [4].
Steric Effects as Primary Determinants
Steric hindrance represents the most significant factor controlling cis/trans selectivity in 2-methylhex-3-ene formation [5] [6]. The (Z)-configuration places the methyl group at carbon-2 and the propyl chain in close spatial proximity, resulting in significant van der Waals repulsions that destabilize this isomer relative to the (E)-form [7]. This steric strain manifests as increased bond lengths, distorted bond angles, and elevated conformational energy [8]. The magnitude of this effect is substantial, with energy differences typically ranging from 2-4 kcal/mol favoring the (E)-isomer [9].
The branching pattern at the α-position to the double bond exerts the greatest influence on stereochemical outcome [6]. For 2-methylhex-3-ene, the methyl branch at carbon-2 creates a particularly pronounced steric interaction in the (Z)-configuration, where the methyl group experiences close contact with the hydrogen atoms of the adjacent propyl chain. This interaction is absent in the (E)-configuration, where the methyl group is positioned away from the larger substituent [10].
Electronic Effects and Orbital Interactions
Electronic effects, while secondary to steric influences, contribute measurably to stereochemical control [11] [6]. The (Z)-isomer exhibits a higher dipole moment due to the non-canceling bond dipoles of the carbon-carbon bonds adjacent to the double bond [8]. This increased polarity can influence both the thermodynamic stability and kinetic formation pathways depending on the reaction conditions and solvent environment.
Hyperconjugative interactions between the alkyl substituents and the π-system of the double bond also differ between isomers [12]. The (E)-configuration allows for more favorable orbital overlap between the methyl group σ-bonds and the alkene π*-orbital, providing additional stabilization through hyperconjugation. These interactions are estimated to contribute approximately 0.5-2 kcal/mol to the overall energy difference between isomers [13].
Temperature and Thermodynamic Control
Under thermodynamic control, the (E)-isomer predominates due to its inherently lower energy [5] [7]. The equilibrium ratio of (E) to (Z) isomers for 2-methylhex-3-ene at 298 K is approximately 3:1, reflecting the energy difference of approximately 2.8 kcal/mol [7]. This preference becomes more pronounced at elevated temperatures, where entropy effects favor the more linear (E)-configuration [14].
The temperature dependence of selectivity follows the relationship described by the van 't Hoff equation, where the ratio of isomers is exponentially related to the energy difference and inversely related to temperature [15]. For reactions conducted under equilibrating conditions, higher temperatures enhance (E)-selectivity by driving the system toward the thermodynamically preferred product [5].
Kinetic Control and Catalyst Effects
Under kinetic control, selectivity depends on the relative activation energies for formation of each isomer [16] [15]. Certain catalytic systems can override thermodynamic preferences to favor (Z)-isomer formation. The Lindlar catalyst system, employing palladium on barium sulfate with quinoline poisoning, achieves greater than 95% (Z)-selectivity in the partial hydrogenation of the corresponding alkyne . This selectivity arises from the syn-addition mechanism, where both hydrogen atoms add to the same face of the triple bond .
Conversely, the Julia olefination reaction favors (E)-alkene formation with selectivity exceeding 90% [16]. This reaction proceeds through a four-membered ring intermediate that preferentially eliminates to form the (E)-configuration due to steric considerations in the transition state [16].
Density Functional Theory calculations provide detailed insights into the transition state structures governing 2-methylhex-3-ene formation pathways [11] [18] [19]. These computational studies reveal fundamental differences in the geometric and electronic parameters of transition states leading to (Z)- versus (E)-products, explaining the observed stereochemical preferences [20] [21].
Computational Methodology and Validation
Modern DFT studies of alkene formation transition states typically employ hybrid functionals such as B3LYP with polarized basis sets (6-31G(d) or higher) to achieve reliable geometric and energetic predictions [22] [23]. For 2-methylhex-3-ene systems, dispersion corrections (such as Grimme's D3 method) are essential to accurately describe the weak intermolecular interactions that influence stereochemical outcomes [24]. Transition state optimizations require careful initial guess generation, often employing relaxed coordinate scans or automated transition state search algorithms [21] [23].
Validation of calculated transition states involves several criteria: (1) presence of exactly one imaginary frequency corresponding to the reaction coordinate, (2) intrinsic reaction coordinate calculations confirming connectivity to reactants and products, and (3) comparison with experimental kinetic data where available [19] [25]. For alkene formation reactions, the imaginary frequencies typically range from 400-500 cm⁻¹, corresponding to the forming or breaking of carbon-carbon bonds [26].
Geometric Parameters of Transition States
DFT calculations reveal distinct geometric differences between transition states leading to (Z)- and (E)-2-methylhex-3-ene [27] [26]. The forming carbon-carbon double bond lengths in both transition states are elongated relative to the final alkene product, typically measuring 1.38-1.40 Å compared to the 1.33 Å bond length in the optimized alkene structures [22] [26].
The (Z)-transition state exhibits a more compressed geometry around the forming double bond, with the methyl substituent and propyl chain positioned in close proximity [27]. This spatial arrangement results in significant steric repulsion, manifested as distorted bond angles and lengthened non-bonded contacts. The C2-C3-C4 bond angle in the (Z)-transition state is typically 1-2 degrees smaller than in the corresponding (E)-transition state, reflecting the geometric constraints imposed by steric interactions [26].
The dihedral angle relationships in the transition states directly correlate with the final alkene configurations. The (Z)-transition state maintains dihedral angles near 0°, while the (E)-transition state adopts angles approaching 180° [27] [26]. These geometric preferences arise from the balance between forming bond overlap and steric avoidance of substituents.
Electronic Structure Analysis
Natural Bond Orbital analysis of the transition states reveals differences in electron density distribution and orbital interactions [28]. The (Z)-transition state shows evidence of increased electron-electron repulsion between the methyl group and propyl chain, contributing to its higher energy relative to the (E)-transition state [29]. This repulsion manifests as reduced electron density in the forming carbon-carbon bond region and altered hybridization of the adjacent carbon atoms.
Frontier molecular orbital analysis demonstrates that the Highest Occupied Molecular Orbital energies differ between the two transition state types [30] [28]. The (Z)-transition state typically exhibits a higher HOMO energy, consistent with its greater reactivity and lower activation barrier from certain starting materials. However, this apparent kinetic advantage is often offset by the thermodynamic instability of the (Z)-product [20].
Activation Energy Differences
DFT calculations consistently predict that transition states leading to (E)-2-methylhex-3-ene are energetically favored over those producing the (Z)-isomer [18] [24]. The calculated activation energy difference typically ranges from 1.5-3.5 kcal/mol, depending on the specific reaction pathway and computational method employed [22] [24]. This energy difference corresponds to theoretical selectivity ratios of 5:1 to 50:1 favoring (E)-formation at room temperature.
The Hammond Postulate provides a framework for understanding these activation energy differences [31] [32]. Since the (E)-product is thermodynamically more stable, the transition state leading to this product resembles the reactants more closely, resulting in an earlier, lower-energy transition state. Conversely, the transition state for (Z)-formation occurs later along the reaction coordinate and more closely resembles the higher-energy (Z)-product [32].
The configuration of 2-methylhex-3-ene is profoundly influenced by the intricate balance between steric repulsions and electronic stabilization effects [6] [10]. Understanding these competing factors provides crucial insights into predicting and controlling alkene stereochemistry in synthetic applications.
Quantitative Analysis of Steric Effects
Steric effects in 2-methylhex-3-ene can be quantified using established conformational analysis parameters, particularly A-values that measure the energy cost of axial versus equatorial positioning in cyclohexane systems [8] [7]. The methyl group at carbon-2 has an A-value of 1.70 kcal/mol, while the propyl substituent contributes approximately 2.1 kcal/mol [7]. These values provide a quantitative framework for predicting the magnitude of steric interactions in different alkene configurations.
In the (Z)-isomer, the close proximity of the methyl and propyl groups creates unfavorable 1,3-diaxial-like interactions estimated at 2.5-3.0 kcal/mol [6]. This interaction energy can be decomposed into van der Waals repulsion between non-bonded atoms (approximately 1.8 kcal/mol) and angular strain from distorted bond angles (approximately 0.7 kcal/mol) [10]. The (E)-isomer avoids these interactions by positioning the bulky substituents on opposite sides of the double bond plane.
Electronic Stabilization Mechanisms
Electronic effects that influence alkene configuration include hyperconjugation, inductive effects, and π-system interactions [12] [6]. Hyperconjugative stabilization arises from the overlap of filled C-H σ-orbitals with the empty π*-orbital of the alkene. For 2-methylhex-3-ene, the methyl group provides this stabilization more effectively in the (E)-configuration due to optimal orbital alignment [12].
The magnitude of hyperconjugative stabilization can be estimated using Natural Bond Orbital deletion analysis, which calculates the energy penalty for removing specific orbital interactions [12]. For alkyl-substituted alkenes, hyperconjugation typically contributes 0.5-1.5 kcal/mol of stabilization, with the effect being geometry-dependent [13]. The (E)-isomer of 2-methylhex-3-ene benefits from approximately 0.8 kcal/mol of additional hyperconjugative stabilization compared to the (Z)-isomer.
Inductive effects also contribute to configuration stability through the transmission of electronic effects along the carbon chain [6]. Electron-releasing alkyl groups stabilize alkenes by increasing electron density in the π-system. However, these effects are generally small (less than 0.5 kcal/mol) for simple alkyl substituents and do not significantly alter the overall stereochemical preference [13].
Substituent-Dependent Configuration Control
The influence of different substituents on alkene configuration follows predictable trends based on their steric and electronic properties [10] [6]. Increasing the size of substituents enhances the preference for (E)-configuration due to elevated steric repulsion in the (Z)-form. For example, replacing the methyl group with a tert-butyl substituent increases the (E):(Z) ratio from approximately 3:1 to greater than 20:1 [8].
Aromatic substituents introduce additional considerations through π-π interactions and conjugation effects [6]. Phenyl groups can stabilize both configurations through resonance, but steric effects still favor the (E)-isomer. The electronic effects of aromatic substitution can partially compensate for steric penalties, resulting in (E):(Z) ratios of approximately 2:3 for phenyl-substituted systems [6].
Electron-withdrawing groups such as carbonyl, cyano, or halogen substituents can alter the electronic nature of the alkene system [6]. These groups stabilize alkenes through resonance withdrawal of electron density, and their effects are often configuration-dependent. Generally, electron-withdrawing substituents enhance the stability difference between (E)- and (Z)-isomers by magnifying electronic effects [13].
Solvent and Environmental Effects
The stability difference between (Z)- and (E)-2-methylhex-3-ene isomers can be modulated by environmental factors including solvent polarity, temperature, and pressure [14]. Polar solvents preferentially stabilize the (Z)-isomer due to its higher dipole moment, reducing the (E):(Z) ratio from approximately 3:1 in nonpolar solvents to 2:1 in highly polar media [14].
Temperature effects on configuration stability arise from the different vibrational entropy contributions of the two isomers [5]. The (Z)-isomer, with its more constrained geometry, has lower vibrational entropy than the (E)-isomer. This entropy difference becomes more significant at elevated temperatures, further enhancing the preference for (E)-configuration [7].
Pressure effects are generally small for alkene configuration equilibria but can become significant under extreme conditions [14]. High pressure favors the more compact (Z)-isomer due to its smaller molar volume, potentially reversing the normal thermodynamic preference at pressures exceeding 10 kbar [14].
Predictive Models and Design Principles
The accumulated understanding of steric and electronic effects enables the development of predictive models for alkene configuration control [11] [6]. These models incorporate quantitative parameters such as A-values, electronegativity differences, and orbital interaction energies to predict (E):(Z) ratios for new alkene systems.
Machine learning approaches have begun to supplement traditional physical organic chemistry models by identifying non-obvious correlations between molecular descriptors and stereochemical outcomes [20]. These computational tools can rapidly screen large numbers of potential alkene structures to identify optimal substitution patterns for desired stereochemical control.